Synthetic Yield Comparison: Boroxine vs. Boronic Acid in Asymmetric Addition Reactions
In a head-to-head comparison within the same asymmetric addition reaction, phenylboroxine demonstrated a significantly lower isolated yield compared to its boronic acid counterpart under identical conditions. Specifically, phenylboronic acid (PhB(OH)₂) provided an NMR yield of 18%, whereas triphenylboroxine (the cyclic anhydride trimer) gave only 5% under the standard reaction conditions . However, the addition of two equivalents of ethanol to the reaction containing boroxine dramatically increased the yield to 28% and improved enantioselectivity to 82% ee, highlighting the critical influence of reaction media on boroxine performance . This underscores that boroxine is not a direct, yield-equivalent substitute for boronic acid; its utility is highly condition-dependent and requires specific optimization.
| Evidence Dimension | NMR Yield (%) in Asymmetric 1,4-Addition |
|---|---|
| Target Compound Data | Triphenylboroxine: 5% (standard conditions); 28% (with 2 equiv. EtOH) |
| Comparator Or Baseline | Phenylboronic acid (PhB(OH)₂): 18% |
| Quantified Difference | Boroxine yield is 72% lower than boronic acid under standard conditions (5% vs. 18%). With ethanol additive, boroxine yield increases by 460%. |
| Conditions | Reaction of phenyl nucleophile with α,β-unsaturated ketone, catalyzed by chiral diene-rhodium complex (30 mol%), in DCM at room temperature for 72 h. |
Why This Matters
Procurement and synthetic planning must account for the fact that boroxines can be significantly less reactive than their boronic acid counterparts in standard catalytic cycles, necessitating specific additive screening to achieve viable yields.
- [1] Xu, M.-H., Lin, G.-Q., & others. (2022). High performance of a chiral diene-rhodium catalyst for the asymmetric 1,4-addition of arylboroxines to alpha,beta-unsaturated ketones. Chemistry – A European Journal. Data extracted from Table 1, Entry 10 vs Entry 9 and Entry 11. DOI: 10.1002/chem.202202059. PMC9804810. View Source
